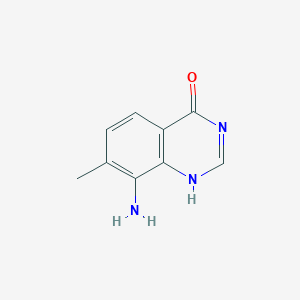

8-amino-7-methyl-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

8-amino-7-methyl-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-5-2-3-6-8(7(5)10)11-4-12-9(6)13/h2-4H,10H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOROXGIVCVYEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)N=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1)C(=O)N=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Steps and Conditions

-

Acylation : Treatment of 7-methylanthranilic acid with acetic anhydride at reflux yields the intermediate N-acetylated derivative.

-

Cyclization : The acylated intermediate is heated with a dehydrating agent (e.g., phosphorus oxychloride) to form 7-methylquinazolin-4-one.

-

Amination : Bromination at the 8-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by nucleophilic substitution with aqueous ammonia, introduces the amino group.

Key Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acylation | Acetic anhydride, reflux, 1 hr | 92% |

| Cyclization | PCl₃, 110°C, 4 hr | 78% |

| Bromination | NBS, DMF, 0°C, 2 hr | 65% |

| Amination | NH₃ (aq), 80°C, 6 hr | 58% |

This method achieves an overall yield of 28% but requires precise control of bromination regioselectivity.

Copper-Catalyzed Isocyanide-Amine Coupling

A modern one-pot synthesis leverages copper catalysis to construct the quinazolinone ring. This method, adapted from, uses 2-isocyanobenzoates and methyl-substituted amines to directly form the target compound.

Reaction Mechanism

-

Imidoylative Cross-Coupling : Copper(II) acetate catalyzes the reaction between ethyl 2-isocyanobenzoate and 7-methylamine, forming an imidoyl intermediate.

-

Cyclocondensation : The intermediate undergoes spontaneous cyclization under basic conditions (Et₃N) to yield 8-amino-7-methyl-1H-quinazolin-4-one.

Optimization Insights

-

Catalyst : Cu(OAc)₂ provides higher yields (72%) compared to CuI (48%).

-

Temperature : Reactions at 120°C for 12 hr maximize product formation.

Hydrazine-Mediated Ring Closure

This method, derived from, employs hydrazine hydrate to facilitate cyclization of a diamide precursor.

Synthetic Pathway

-

Diamide Formation : Methyl 7-methylanthranilate reacts with 2,4-dichlorophenoxyacetyl chloride to form a diamide intermediate.

-

Cyclization : Refluxing the diamide with hydrazine hydrate in n-butanol induces ring closure, yielding the quinazolinone core.

-

Functional Group Modification : Acidic hydrolysis removes the 2,4-dichlorophenoxy group, followed by amination at the 8-position.

Performance Metrics

Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization

For advanced derivatization, palladium-catalyzed cross-coupling introduces the amino group post-cyclization.

Procedure Overview

-

Core Synthesis : 7-Methylquinazolin-4-one is prepared via acylation-cyclization.

-

Borylation : Treatment with bis(pinacolato)diboron under Pd catalysis installs a boron group at position 8.

-

Amination : Suzuki coupling with an ammonia equivalent (e.g., benzophenone imine) followed by hydrolysis yields the amino group.

Chemical Reactions Analysis

Types of Reactions

“8-amino-7-methyl-1H-quinazolin-4-one” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include a variety of oxidized, reduced, and substituted derivatives of "this compound" .

Scientific Research Applications

Anticancer Activity

AMQ and its derivatives have been extensively studied for their anticancer properties. Research has indicated that quinazolinone derivatives can inhibit the activity of key proteins involved in cancer cell proliferation, such as the epidermal growth factor receptor (EGFR). For example, compounds derived from AMQ have shown potent inhibitory effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116), with IC50 values ranging from 2.90 to 18.60 µM depending on the specific derivative used .

Antimicrobial Properties

AMQ has been evaluated for its antimicrobial efficacy against a range of pathogens. Studies have demonstrated that certain derivatives exhibit significant antibacterial and antifungal activities, particularly against gram-positive bacteria. The introduction of specific substituents at various positions on the quinazolinone ring has been shown to enhance these activities .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism involves the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

Synthesis Techniques

The synthesis of AMQ typically involves several chemical reactions, including oxidation, reduction, and substitution reactions. Common methods include:

- Oxidation : This process is used to modify the electronic properties of the compound.

- Substitution Reactions : These reactions allow for the introduction of functional groups that can enhance biological activity.

A notable method includes the use of dimethyl sulfoxide (DMSO) in a reaction with substituted 2-amino benzamides to yield quinazolinone scaffolds efficiently .

Green Chemistry Approaches

Recent advancements focus on environmentally friendly synthesis methods that reduce waste and improve yield. For instance, new protocols have been developed that utilize less hazardous reagents and solvents while maintaining high efficiency in producing AMQ derivatives .

Pharmaceutical Industry

AMQ serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents for cancer and infectious diseases. Its derivatives are being investigated for their potential as novel antibiotics and anticancer drugs .

Material Science

In addition to its biological applications, AMQ is being explored for use in material science due to its unique chemical properties. It can be utilized in the development of polymers and other materials that require specific chemical functionalities for enhanced performance.

Case Studies

Mechanism of Action

The mechanism of action of “8-amino-7-methyl-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural Modifications and Substituent Effects

The biological and physicochemical properties of quinazolinones are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Selected Quinazolinones

Notes:

- Electronic Effects: The amino group (electron-donating) in this compound contrasts with the chloro group (electron-withdrawing) in 8-chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one. This difference may enhance nucleophilic reactivity and solubility in the former .

- Biological Activity : The 3-(o-methoxyphenyl) analog in exhibited 150% anti-inflammatory efficacy relative to phenylbutazone, highlighting the importance of substituent bulkiness and polarity. The methyl group in the target compound may similarly improve lipophilicity and membrane permeability .

Spectral and Analytical Data

- 8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one : NMR (δ 8.43 ppm, aromatic H), IR (1631 cm⁻¹, C=O stretch), and MS (m/z 286.71) confirm structural integrity .

- Triazole-Quinazolinone Hybrids: Advanced NMR (1H, 13C, 15N) and elemental analysis (e.g., C40H32N6O8 for compound 8f) validate complex derivatives, emphasizing the utility of spectroscopic techniques for characterizing quinazolinones .

Q & A

Synthesis and Optimization

Basic: What are the most reliable synthetic routes for 8-amino-7-methyl-1H-quinazolin-4-one? The compound is typically synthesized via cyclocondensation of anthranilic acid derivatives with methyl-substituted amidines or urea analogs. Key steps include:

- Demethylation : BBr₃ in DCM effectively removes methyl protecting groups (e.g., from 7-methoxy precursors) .

- Purification : Reverse-phase chromatography (ACN/H₂O gradients) and HPLC achieve >95% purity, critical for biological assays .

- Yield optimization : Microwave-assisted synthesis (e.g., 280 W, 4 min) reduces reaction times and improves regioselectivity in quinazolinone derivatives .

Advanced: How can regioselectivity challenges during quinazolinone functionalization be addressed?

- Directed metalation : Use ortho-directing groups (e.g., halogens) to control substitution patterns.

- Computational modeling : DFT calculations predict reactive sites, guiding substituent placement .

- Protecting group strategies : Temporary blocking of the 8-amino group with Boc or Fmoc prevents unwanted side reactions during functionalization .

Structural Characterization

Basic: What spectroscopic methods are essential for confirming the structure of this compound?

- ¹H/¹³C NMR : Aromatic protons appear between δ 6.6–8.4 ppm, while the 4-keto group resonates near δ 163–167 ppm .

- MALDI-TOF MS : Accurate mass analysis (e.g., [M+H]⁺ at m/z 447.8) confirms molecular weight .

- IR spectroscopy : Stretching vibrations for C=O (1630–1670 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) validate functional groups .

Advanced: How can conflicting NMR data (e.g., signal splitting or unexpected shifts) be resolved?

- 2D NMR (COSY, HSQC) : Assigns coupling patterns and resolves overlapping signals in complex derivatives .

- Variable-temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) causing line broadening .

- X-ray crystallography : Resolves ambiguities in regiochemistry; the 4-oxo group typically forms a planar quinazolinone core .

Biological Activity Profiling

Basic: What preliminary assays are used to screen this compound for bioactivity?

- Enzyme inhibition : HDAC or kinase assays (IC₅₀ determination) using fluorogenic substrates .

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

- Molecular docking : Preliminary validation against HDAC8 or EGFR kinases identifies binding poses .

Advanced: How can contradictory activity data (e.g., high in vitro vs. low in vivo efficacy) be analyzed?

- Metabolic stability assays : Liver microsome studies assess CYP450-mediated degradation .

- Solubility optimization : PEGylation or pro-drug strategies (e.g., hydroxylamine conjugates) improve bioavailability .

- Orthogonal assays : Surface plasmon resonance (SPR) validates target engagement independently of enzymatic activity .

Data Interpretation and Reproducibility

Basic: What statistical methods are critical for analyzing dose-response relationships?

- Nonlinear regression : Fit IC₅₀ values using four-parameter logistic models (GraphPad Prism) .

- Error analysis : Report SEM and confidence intervals (95%) for triplicate experiments .

Advanced: How can batch-to-batch variability in compound purity impact SAR studies?

- Quality control : Enforce strict HPLC thresholds (>98% purity) and track impurities via LC-MS .

- Blinded replication : Independent labs repeat key assays to distinguish compound effects from artifacts .

- Meta-analysis : Pool data from multiple studies to identify trends obscured by outliers .

Functional Analog Design

Advanced: What strategies enhance selectivity in quinazolinone-based kinase inhibitors?

- Scaffold hopping : Replace the 7-methyl group with bioisosteres (e.g., trifluoromethyl or cyano) to modulate steric effects .

- Fragment-based design : Merge quinazolinone cores with pyridazinone or triazole fragments to target allosteric pockets .

- Pharmacophore mapping : Align electrostatic potentials of active analogs to identify critical H-bond donors/acceptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.